molecular formula C15H13N3O3 B2503496 benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-76-0

benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2503496
CAS No.: 1797874-76-0
M. Wt: 283.287
InChI Key: MOKQIYUDOKXCME-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone (CAS: 1797874-76-0) is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a methanone bridge to a 7,8-dihydropyrido[4,3-d]pyrimidine scaffold. Its molecular formula is C₁₅H₁₃N₃O₃, with a molecular weight of 283.28 g/mol . Limited physicochemical data (e.g., melting/boiling points) are available, but its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or bioactive scaffold .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(10-1-2-13-14(5-10)21-9-20-13)18-4-3-12-11(7-18)6-16-8-17-12/h1-2,5-6,8H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKQIYUDOKXCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetylation Followed by Nucleophilic Substitution

An alternative route involves chloroacetylation of the pyrazole intermediate (3) with chloroacetyl chloride, yielding 1-(5-(benzo[d]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-chloroethanone (5) . Subsequent reaction with the pyridopyrimidinyl amine in ethanol under reflux could displace the chloride, forming the methanone linkage. This method offers milder conditions compared to phosgene but may require extended reaction times for bulkier amines.

One-Pot Tandem Reactions

Integrating cyclocondensation and coupling steps into a single pot could enhance efficiency. For instance, simultaneous formation of the pyridopyrimidine ring and methanone bridge using dual catalysts (e.g., Bi(OTf)₃ for cyclization and triethylamine for deprotonation) merits exploration, though competing side reactions must be monitored.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band near 1650–1660 cm⁻¹ confirms the carbonyl (C=O) stretch.
  • ¹H NMR : Key signals include the tert-butyl singlet (δ 1.1 ppm), diastereotopic protons of the dihydropyrazole (δ 2.7–3.3 ppm), and aromatic protons from the benzodioxole (δ 6.7–7.1 ppm). The pyridopyrimidine’s NH protons appear as broad singlets near δ 8.0–8.5 ppm.
  • ¹³C NMR : Carbonyl carbons resonate at δ 165–170 ppm, while sp³ hybridized carbons in the dihydro ring appear at δ 40–60 ppm.

Chromatographic Purity

Recrystallization from ethanol or chloroform-ethanol mixtures typically achieves >95% purity, as verified by thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) with UV detection at 254 nm further ensures homogeneity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone with structurally related compounds from the literature.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
This compound Pyrido[4,3-d]pyrimidine + benzodioxole Methanone bridge, dihydro pyridine ring C₁₅H₁₃N₃O₃ 283.28 Potential kinase inhibition (theoretical)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + thiophene Cyano, amino, and hydroxy groups C₉H₈N₆OS 248.27 Synthetic intermediate; no bioactivity reported
N’-Benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a) Pyrido[2,3-d]pyrimidine + carbohydrazide Trioxo, hexahydro scaffold, benzylidene group C₁₇H₁₆N₆O₄ 368.35 Anticancer activity (in vitro)
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl derivatives (9a-d) Chromeno[2,3-d]pyrimidine Chlorophenyl, benzylidene, hydrazono-polyol chains C₂₇H₂₂Cl₂N₄O₅ 553.40 Antidiabetic potential (in silico)
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Pyrazole + benzodioxole Bromophenyl, ethanone, dihydro pyrazole C₁₈H₁₅BrN₂O₃ 387.20 Unreported bioactivity; high lipophilicity

Key Structural and Functional Differences

Core Scaffolds: The target compound’s pyrido[4,3-d]pyrimidine core differs from the pyrido[2,3-d]pyrimidine in compound 5a and the chromeno[2,3-d]pyrimidine in compounds 9a-d . These variations influence ring strain, hydrogen-bonding capacity, and π-π stacking interactions.

Substituent Effects: The methanone bridge in the target compound provides rigidity and planar geometry, contrasting with the carbohydrazide in 5a and hydrazono-polyol chains in 9a-d , which introduce flexibility and hydrogen-bond donors.

Compound 7a uses malononitrile and sulfur in 1,4-dioxane, highlighting divergent pathways for thiophene derivatives.

The absence of a carbohydrazide or polyol chain in the target may limit similar mechanisms.

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₅N₃O₃
  • Molecular Weight : 309.32 g/mol
  • CAS Number : 1798298-98-2

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxol moiety exhibit significant anticancer properties. A study synthesized various derivatives and tested their cytotoxic effects on cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay.

Key Findings:

  • IC50 Values :
    • For the compound of interest, IC50 values were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin.
    • Example IC50 values for synthesized compounds ranged from 1.54 µM to 4.52 µM across different cell lines, while doxorubicin showed IC50 values of 7.46 µM to 8.29 µM for the same cell lines .
CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Assessment using annexin V-FITC indicated that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to cell cycle arrest at specific phases, thereby inhibiting cell proliferation.

Molecular Docking Studies

Molecular docking studies further elucidate the binding affinity of the compound to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to EGFR and other relevant targets, which may contribute to its cytotoxic effects.

Study on Derivatives of Benzo[d][1,3]dioxol

A recent study focused on synthesizing thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and evaluating their anticancer properties . The results indicated that these derivatives exhibited enhanced cytotoxicity compared to their parent compounds.

Leishmanicidal Activity

In addition to anticancer properties, derivatives of benzo[d][1,3]dioxol have also been evaluated for leishmanicidal activity. The findings suggest potential applications in treating leishmaniasis, expanding the therapeutic scope of this compound .

Q & A

Q. How do structural analogs compare in reactivity and bioactivity?

  • Methodological Answer :
  • Comparative synthesis : Prepare analogs with substituted dioxole rings (e.g., 4-fluoro or 4-chloro derivatives) .
  • Bioactivity profiling : Test analogs against a panel of enzymes (e.g., CYP450 isoforms) to establish SAR trends. Key structural differences include:
AnalogStructural FeatureBioactivity Trend
1-(Benzo[d][1,3]dioxol-5-yl)ethanoneSimpler backboneReduced potency
(E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)non-8-en-1-oneExtended chainEnhanced lipophilicity

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